molecular formula C9H8ClNS B016972 5-Chloro-2-ethylbenzo[d]thiazole CAS No. 107611-11-0

5-Chloro-2-ethylbenzo[d]thiazole

Cat. No.: B016972
CAS No.: 107611-11-0
M. Wt: 197.69 g/mol
InChI Key: FHNDWGLSMGUUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their wide range of biological activities and medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

In industrial settings, the synthesis of 5-Chloro-2-ethyl-1,3-benzothiazole often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-Chloro-2-ethyl-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1,3-benzothiazole: Lacks the chlorine atom at the 5th position.

    5-Chloro-1,3-benzothiazole: Lacks the ethyl group at the 2nd position.

    2-Methyl-1,3-benzothiazole: Contains a methyl group instead of an ethyl group at the 2nd position.

Uniqueness

The presence of both the chlorine atom at the 5th position and the ethyl group at the 2nd position in 5-Chloro-2-ethyl-1,3-benzothiazole provides unique chemical properties that enhance its reactivity and potential applications. This combination of substituents makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

107611-11-0

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

5-chloro-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3

InChI Key

FHNDWGLSMGUUPO-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=CC(=C2)Cl

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)Cl

Synonyms

Benzothiazole, 5-chloro-2-ethyl- (9CI)

Origin of Product

United States

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